![molecular formula C19H22N4O4 B234609 (E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine CAS No. 155271-02-6](/img/structure/B234609.png)
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine
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Overview
Description
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine, commonly known as DYME-X, is a xanthine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DYME-X has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
DYME-X acts as a competitive inhibitor of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, DYME-X increases the levels of cAMP and cGMP, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
DYME-X has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. DYME-X has also been shown to improve mitochondrial function and increase ATP production.
Advantages and Limitations for Lab Experiments
One advantage of using DYME-X in lab experiments is its high selectivity for PDE4, which allows for more specific targeting of cellular signaling pathways. However, one limitation of using DYME-X is its relatively low potency compared to other PDE inhibitors.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of DYME-X. Some possible future directions include investigating the effects of DYME-X on different types of cancer cells, exploring its potential use in treating neurological disorders such as Alzheimer's disease, and optimizing its potency and selectivity for PDE4.
Synthesis Methods
DYME-X can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with ethyl 3,7-dimethylxanthine to produce DYME-X.
Scientific Research Applications
DYME-X has been studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. In cancer research, DYME-X has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, DYME-X has been shown to have vasodilatory effects and improve blood flow. In neurological research, DYME-X has been shown to have neuroprotective effects and improve cognitive function.
properties
CAS RN |
155271-02-6 |
---|---|
Product Name |
(E)-8-(2,4-Dimethoxystyryl)-1,3-diethylxanthine |
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)11-14(12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21)/b10-8+ |
InChI Key |
UPYDELJMQZUSSB-CSKARUKUSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
synonyms |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
Origin of Product |
United States |
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